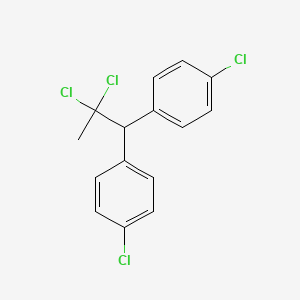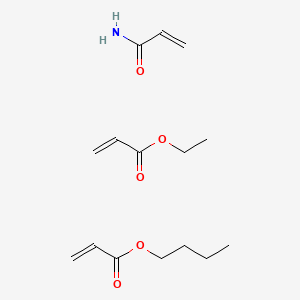![molecular formula C19H23NO B14497056 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline CAS No. 64780-25-2](/img/structure/B14497056.png)
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline is an organic compound that features a methoxyphenyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline typically involves the reaction of 4-methoxyphenyl derivatives with aniline under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-methoxyphenylboronic acid is reacted with aniline in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, can ensure the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]benzoic acid.
Reduction: Formation of 4-[4-(4-Methoxyphenyl)hexyl]aniline.
Substitution: Formation of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]-2-nitroaniline.
Applications De Recherche Scientifique
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Similar structure but contains a piperazine ring instead of a hexenyl chain.
4-[4-(4-Methoxyphenyl)benzaldehyde]: Contains an aldehyde group instead of an aniline moiety.
Uniqueness
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline is unique due to its combination of a methoxyphenyl group and an aniline moiety linked by a hexenyl chain. This structure provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
64780-25-2 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-[4-(4-methoxyphenyl)hex-4-en-3-yl]aniline |
InChI |
InChI=1S/C19H23NO/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h5-13,18H,4,20H2,1-3H3 |
Clé InChI |
AYELXXLKFJJFLM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)N)C(=CC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


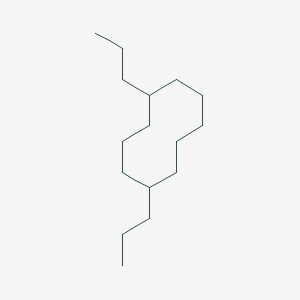
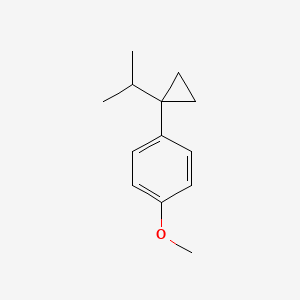
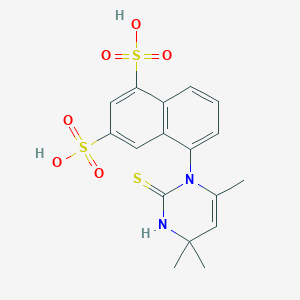
![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
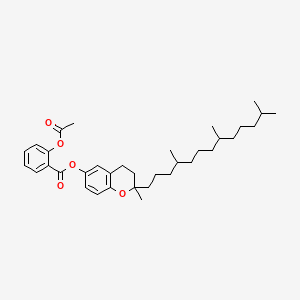

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

